molecular formula C11H14BrNO2 B14053724 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

Cat. No.: B14053724
M. Wt: 272.14 g/mol
InChI Key: NYPGFKKTUQZIKB-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO2 It is a brominated derivative of a phenylpropanone, characterized by the presence of an amino group and an ethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-Amino-2-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, hydrogen peroxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropanol.

    Oxidation: Formation of 1-(4-Nitro-2-ethoxyphenyl)-3-bromopropan-2-one.

Scientific Research Applications

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one
  • 1-(4-Amino-2-ethoxyphenyl)-1-fluoropropan-2-one
  • 1-(4-Amino-2-ethoxyphenyl)-1-iodopropan-2-one

Uniqueness

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Biological Activity

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a molecular structure that includes an amino group, an ethoxy group, and a bromopropanone moiety. Its molecular formula is C11H14BrN1O2C_{11}H_{14}BrN_{1}O_{2} with a molecular weight of approximately 272.14 g/mol. The presence of these functional groups suggests potential reactivity with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key aspects include:

  • Covalent Bond Formation : The bromine atom and carbonyl group enable the compound to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting or modifying their activity.
  • Enhanced Solubility : The ethoxy group may enhance the compound's solubility and bioavailability, facilitating its transport within biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activities against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research has also explored the compound's anticancer properties. It has been investigated for its ability to inhibit monocarboxylate transporters (MCTs), which are implicated in cancer cell metabolism. Inhibiting MCTs can lead to reduced tumor growth and increased sensitivity to chemotherapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInhibition of MCTs ,
Enzyme InteractionModification of enzyme activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. Results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential for development as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of metabolic pathways associated with MCTs .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-amino-2-ethoxyphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11-6-9(13)4-3-8(11)5-10(14)7-12/h3-4,6H,2,5,7,13H2,1H3

InChI Key

NYPGFKKTUQZIKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)CC(=O)CBr

Origin of Product

United States

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